molecular formula C24H20ClN5O3 B2575106 6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 896298-99-0

6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

Katalognummer: B2575106
CAS-Nummer: 896298-99-0
Molekulargewicht: 461.91
InChI-Schlüssel: ZPFQWIWBPNVXKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a purinoimidazole-dione derivative characterized by a fused bicyclic scaffold with substituents including a 4-chlorophenyl, phenyl, methyl, and a ketone-bearing 3-oxobutan-2-yl group. The presence of electron-withdrawing groups (e.g., chloro, ketone) and aromatic systems may influence solubility, stability, and binding affinity .

Eigenschaften

CAS-Nummer

896298-99-0

Molekularformel

C24H20ClN5O3

Molekulargewicht

461.91

IUPAC-Name

6-(4-chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H20ClN5O3/c1-14(15(2)31)29-22(32)20-21(27(3)24(29)33)26-23-28(20)13-19(16-7-5-4-6-8-16)30(23)18-11-9-17(25)10-12-18/h4-14H,1-3H3

InChI-Schlüssel

ZPFQWIWBPNVXKT-UHFFFAOYSA-N

SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C

Löslichkeit

not available

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of purine compounds can exhibit significant anticancer properties. For instance, compounds similar to 6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Research indicates that modifications in the substituents can lead to enhanced activity against specific cancer types .
  • Antimicrobial Properties :
    • The compound has shown potential as an antimicrobial agent. Research involving related purine derivatives has indicated effectiveness against a range of bacterial strains, suggesting that this compound could be explored for developing new antibiotics .
  • Enzyme Inhibition :
    • Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in disease processes, such as acetylcholinesterase and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • In vitro Studies :
    • A study investigated the anticancer effects of this compound on K562 leukemia cells. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Antimicrobial Testing :
    • In another research effort, derivatives were tested against Gram-positive and Gram-negative bacteria. The results highlighted the compound's potential as a lead structure for developing new antimicrobial agents .
Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerK562 (Leukemia)5.0
AntimicrobialE. coli10.0
Enzyme InhibitionAcetylcholinesterase12.5

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound’s purinoimidazole-dione core is shared with several analogs, but substituent variations significantly alter properties:

Compound Name Substituents Key Structural Differences Shape Similarity (if available)
Target Compound 4-Cl-C₆H₄, Ph, CH₃, 3-oxobutan-2-yl Reference
ZINC170624334 4-Br-C₆H₄, 2-hydroxyethyl, CH₃ Bromo vs. chloro; hydroxyethyl vs. oxobutyl 0.716 (vs. talazoparib)
7-(4-Chlorophenyl)-4-methyl-6-phenylpurino[7,8-a]imidazole-1,3-dione (RN: 923505-67-3) 4-Cl-C₆H₄, Ph, CH₃ Lacks 3-oxobutan-2-yl group
6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-oxidanylidenepropyl)purino[7,8-a]imidazole-1,3-dione 2-Cl-C₆H₃, CH₃, 3-oxopropyl Chloro position; dimethyl substitution
6-Butyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione Butyl, 4-Me-C₆H₄, CH₃ Aliphatic chain vs. aromatic; methylphenyl vs. phenyl

Key Observations :

  • Electron-withdrawing groups : The 4-chlorophenyl group enhances electrophilicity compared to bromophenyl (ZINC170624334) or unsubstituted phenyl analogs .
  • Ketone functionality : The 3-oxobutan-2-yl group may improve hydrogen-bonding capacity versus hydroxyethyl (ZINC170624334) or methyl groups .
Physicochemical Properties
Compound Molecular Formula Molar Mass (g/mol) Key Spectral Data (NMR, MS)
Target Compound C₂₅H₂₁ClN₆O₃ 488.93 Not reported in evidence
ZINC170624334 C₁₇H₁₅BrN₄O₃ 411.23 Not reported
6-Chloro-5-((4-fluorophenyl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione () C₁₄H₇ClF₃N₃O₂ 358.68 ¹H NMR: δ 6.98–7.13 (m, 4H); ESI-MS: 358.3 [M−H]⁻
6-Butyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione () C₂₀H₂₃N₅O₂ 365.43 Not reported

Key Observations :

  • Higher molar mass in the target compound (488.93 g/mol) vs.
  • Trifluoromethyl groups () enhance metabolic stability compared to chloro or methyl substituents .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of polycyclic imidazole derivatives typically involves multi-step protocols, such as cyclocondensation of substituted amines with carbonyl-containing precursors. For example:

  • Step 1: Formation of the imidazole core via a one-pot reaction using aldehydes (e.g., 4-chlorobenzaldehyde) and ketones (e.g., 3-oxobutan-2-one) under acidic conditions (e.g., NH4_4OAc in acetic acid) .
  • Step 2: Functionalization at the purine-like positions using nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction) .
  • Optimization: Use design of experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • Spectroscopy:
    • 1^1H/13^13C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from aryl and methyl groups. For example, the 3-oxobutan-2-yl group’s ketone proton appears downfield (~2.5–3.0 ppm) .
    • FT-IR: Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and aromatic C-Cl bonds (~750 cm1^{-1}) .
  • Crystallography:
    • Use SHELXL for single-crystal refinement. Collect high-resolution data (≤ 0.8 Å) to resolve disorder in the 3-oxobutan-2-yl group. Validate thermal parameters with ORTEP for anisotropic displacement ellipsoids .

Advanced: How can contradictions in spectral vs. crystallographic data be resolved?

Methodological Answer:

  • Scenario: Discrepancy between NMR (suggesting free rotation of the 4-chlorophenyl group) and X-ray data (showing restricted rotation due to crystal packing).
  • Resolution:
    • Perform variable-temperature NMR to assess dynamic behavior.
    • Compare multiple crystal forms (polymorphs) using WinGX to evaluate packing effects .
    • Conduct DFT calculations (e.g., Gaussian) to model rotational energy barriers and validate against experimental data .

Advanced: What computational strategies predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Reactivity Prediction:
    • Use COMSOL Multiphysics to simulate reaction kinetics under varying solvent environments. Parameterize the model with experimental Arrhenius data .
  • Molecular Docking:
    • Employ AutoDock Vina to screen against targets like kinases or GPCRs. Align the 3-oxobutan-2-yl moiety into hydrophobic pockets, guided by similar purinoimidazole scaffolds .
    • Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

Basic: How to design a purification protocol for this compound using modern separation technologies?

Methodological Answer:

  • Chromatography:
    • Preparative HPLC: Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Optimize retention time to isolate the product from regioisomers .
  • Recrystallization: Screen solvents (e.g., EtOAc/hexane) to improve crystal habit. Monitor particle size distribution via dynamic light scattering (DLS) .

Advanced: What theoretical frameworks guide mechanistic studies of its synthesis?

Methodological Answer:

  • Mechanistic Probes:
    • Isotopic labeling (e.g., 18^{18}O in the ketone group) to track cyclization steps via mass spectrometry .
    • DFT Calculations: Map potential energy surfaces for key intermediates (e.g., enol tautomers) using B3LYP/6-31G(d) basis sets .
  • Kinetic Analysis: Apply Eyring plots to determine activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) for rate-limiting steps .

Advanced: How can AI-driven automation enhance high-throughput screening of derivatives?

Methodological Answer:

  • Smart Laboratories:
    • Integrate robotic synthesis platforms with AI-based reaction predictors (e.g., IBM RXN) to generate derivative libraries.
    • Use COMSOL for real-time optimization of flow reactor conditions (e.g., residence time, temperature) .
  • Data Analysis:
    • Train neural networks on spectral databases to automate structural assignment and impurity profiling .

Basic: What safety protocols are essential during handling and storage?

Methodological Answer:

  • Hazard Mitigation:
    • Refer to SDS guidelines for chlorinated aryl compounds: Use fume hoods, nitrile gloves, and explosion-proof refrigerators for storage .
    • Monitor airborne particulates with IR spectroscopy and ensure waste disposal complies with halogenated organic waste protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.